molecular formula C13H11ClN4O B12050520 N'-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide

N'-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide

Cat. No.: B12050520
M. Wt: 274.70 g/mol
InChI Key: QHUWHTLRWWNPGY-RQZCQDPDSA-N
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Description

N’-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide is a chemical compound with the molecular formula C13H11ClN4O. It is known for its unique structure, which includes a pyrazine ring and a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide typically involves the condensation of 4-chloroacetophenone with pyrazine-2-carbohydrazide. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, and under controlled temperature conditions . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit enzymes like topoisomerase or kinases, leading to the disruption of DNA replication and cell division in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with the cell wall synthesis or protein synthesis in microorganisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide stands out due to its pyrazine ring, which imparts unique electronic and steric properties. This structural feature enhances its ability to form stable complexes with metal ions and contributes to its diverse biological activities .

Properties

Molecular Formula

C13H11ClN4O

Molecular Weight

274.70 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C13H11ClN4O/c1-9(10-2-4-11(14)5-3-10)17-18-13(19)12-8-15-6-7-16-12/h2-8H,1H3,(H,18,19)/b17-9+

InChI Key

QHUWHTLRWWNPGY-RQZCQDPDSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=NNC(=O)C1=NC=CN=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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